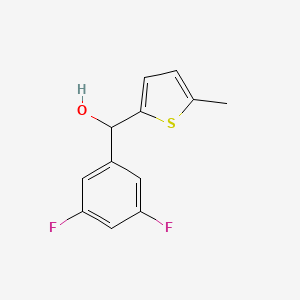

(3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol

Beschreibung

(3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol is a fluorinated aromatic alcohol featuring a 3,5-difluorophenyl group linked to a 5-methylthiophen-2-yl moiety via a hydroxymethyl bridge. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the fluorine substituents and thiophene ring.

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2OS/c1-7-2-3-11(16-7)12(15)8-4-9(13)6-10(14)5-8/h2-6,12,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZMQHIGBFWMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with 5-methylthiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to a hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

(3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of (3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group can enhance its binding affinity to certain receptors or enzymes, while the methylthiophenyl group can modulate its overall biological activity. These interactions can lead to various pharmacological effects, making the compound a valuable candidate for further research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene Family

[2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene]

The absence of fluorine atoms and the presence of a ketone (benzoyl) group reduce its polarity compared to the target compound. The dioxolane moiety may enhance metabolic stability but reduce solubility in aqueous systems compared to the hydroxymethyl group in the target molecule .

[5-(3,5-Difluorophenyl)-2-methoxyphenol]

This analogue (CAS 918629-67-1, ) retains the 3,5-difluorophenyl group but replaces the thiophene-methanol unit with a methoxyphenol. The methoxy group increases lipophilicity, while the phenolic hydroxyl enhances acidity (pKa ~10) compared to the aliphatic hydroxyl in the target compound. The absence of the thiophene ring eliminates π-π stacking interactions, which are critical in materials science applications .

Functional Group Variations

The hydroxymethyl group in (3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol distinguishes it from ketone-containing analogues (e.g., ). This group enables hydrogen bonding and derivatization (e.g., esterification), which are absent in non-hydroxylated counterparts. For example, the ketone in 2-(3,5-dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene limits its participation in nucleophilic reactions but stabilizes the structure against oxidation .

Data Table: Structural and Functional Comparison

| Compound Name | Key Substituents | Polarity | Key Functional Features | Potential Applications |

|---|---|---|---|---|

| (3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol | 3,5-Difluorophenyl, 5-methylthiophene, hydroxymethyl | High | Hydrogen bonding, fluorophilic interactions | Drug candidates, OLED materials |

| 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene | 3,5-Dimethylbenzoyl, 1,3-dioxolane | Moderate | Ketone (electrophilic), dioxolane (metabolic stability) | Polymer additives, agrochemicals |

| 5-(3,5-Difluorophenyl)-2-methoxyphenol | 3,5-Difluorophenyl, methoxyphenol | Moderate | Phenolic hydroxyl (acidic), methoxy (lipophilic) | Antioxidants, enzyme inhibitors |

Research Findings and Limitations

- Steric Considerations : The 5-methyl group on the thiophene introduces steric hindrance, which may limit rotational freedom and alter conformational preferences compared to unsubstituted thiophenes.

- Gaps in Data : Experimental data on the target compound’s solubility, melting point, or biological activity are absent in the provided evidence. Comparisons rely on structural extrapolation rather than direct experimental results.

Biologische Aktivität

Introduction

(3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol is an organic compound characterized by its unique structural features, which include a difluorophenyl group and a methylthiophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The presence of fluorine atoms often enhances the lipophilicity and biological activity of organic compounds, making them promising candidates for drug development.

Chemical Structure

The chemical structure can be represented as follows:

where:

- C represents carbon,

- H represents hydrogen,

- F represents fluorine,

- S represents sulfur.

Antimicrobial Activity

Compounds with similar structures to (3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol have demonstrated significant antimicrobial properties. Thiophene derivatives are known for their diverse pharmacological effects, including:

- Antibacterial : Studies indicate that thiophene derivatives exhibit activity against various bacterial strains. For instance, similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal : The compound may also possess antifungal properties, as indicated by research on related thiophene derivatives.

The mechanism by which (3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol exerts its biological effects is still under investigation. However, it is hypothesized that the presence of fluorine enhances the compound's interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

Comparative Analysis

To better understand the significance of (3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol in biological contexts, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Fluorophenol | Structure | Simple phenolic structure without thiophene |

| 4-Methylthiophenol | Structure | Contains a methyl thiol group instead of fluorine |

| 2-(Methylthio)phenol | Structure | Lacks difluoro substitution but has similar thiophene characteristics |

| 4-(Trifluoromethyl)phenol | Structure | Contains trifluoromethyl group instead of difluoro |

The unique combination of difluoro and methylthio substituents in (3,5-Difluorophenyl)(5-methylthiophen-2-yl)methanol enhances its potential reactivity and biological activity compared to these compounds.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.